molecular formula C6H7F3O B2785504 1-(Trifluoromethyl)cyclobutanecarbaldehyde CAS No. 371917-31-6

1-(Trifluoromethyl)cyclobutanecarbaldehyde

Cat. No.: B2785504
CAS No.: 371917-31-6
M. Wt: 152.116
InChI Key: WHFVDLFITXHHHR-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclobutanecarbaldehyde is a cyclic aldehyde compound characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)cyclobutanecarbaldehyde typically involves the use of readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl derivatives through reactions with trifluoromethylating agents such as trimethylsilyl trifluoromethanesulfonate (TMSCF3) and fluoride sources . The reaction conditions often require the use of specific catalysts and controlled environments to ensure high yields and purity.

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that optimize the use of raw materials and minimize waste. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclobutanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 1-(Trifluoromethyl)cyclobutanecarboxylic acid.

    Reduction: 1-(Trifluoromethyl)cyclobutanemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Trifluoromethyl)cyclobutanecarbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclobutanecarbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)cyclobutanecarboxylic acid
  • 1-(Trifluoromethyl)cyclobutanemethanol
  • 1-(Trifluoromethyl)cyclobutanamine

Comparison: 1-(Trifluoromethyl)cyclobutanecarbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group, which confer distinct chemical reactivity and biological properties. Compared to its carboxylic acid and alcohol analogs, the aldehyde group in this compound allows for additional synthetic transformations and interactions with biological targets .

Properties

IUPAC Name

1-(trifluoromethyl)cyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c7-6(8,9)5(4-10)2-1-3-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFVDLFITXHHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371917-31-6
Record name 1-(trifluoromethyl)cyclobutane-1-carbaldehyde
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